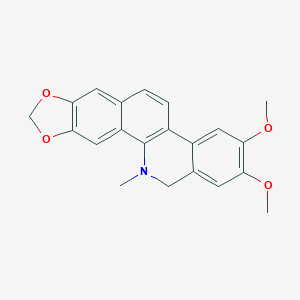

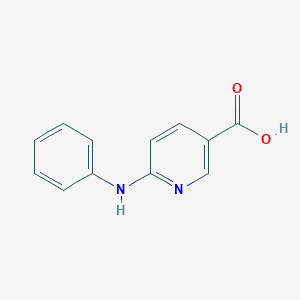

6-(Phenylamino)nicotinic acid

概要

説明

Synthesis Analysis

The synthesis of 6-(Phenylamino)nicotinic acid and related compounds involves hydrothermal reactions, highlighting an efficient and environmentally friendly approach. For example, 2-(arylamino)nicotinic acids have been synthesized through the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base. This method has been proven to be practical, offering moderate to excellent yields (up to 98%) (Zhenghua Li et al., 2012).

Molecular Structure Analysis

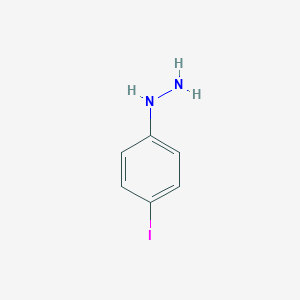

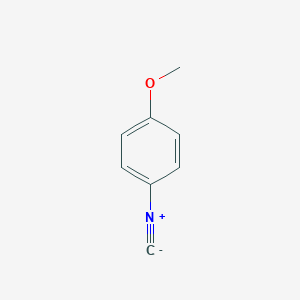

The molecular structure of 6-(Phenylamino)nicotinic acid exhibits interesting features, including the presence of different synthons in its crystal structure. Notably, the acid-acid and acid-pyridine synthons are determined by the molecule's conformation and energy, which can be influenced by the attachment of electron-withdrawing groups to the phenyl ring, enhancing π-conjugation and favoring certain crystal packing motifs (S. Long & Tonglei Li, 2010).

Chemical Reactions and Properties

6-(Phenylamino)nicotinic acid and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, these compounds have shown moderate activity against certain cancers and leukemia, indicating their potential in medical applications (W. Ross, 1967). Additionally, their interactions with enzymes and other molecules can inhibit prostaglandin synthesis, demonstrating their potential as bioactive compounds (J. Damas et al., 1982).

Physical Properties Analysis

The physical properties of 6-(Phenylamino)nicotinic acid are influenced by its polymorphism and phase behavior. The existence of four polymorphs, which differ in the degree of conjugation between aromatic rings, leads to distinct colors and hydrogen-bonding arrangements. These polymorphs exhibit unique properties such as thermochromism and mechanochromism, making them valuable for solid-state structure-property relationship studies (S. Long et al., 2008).

Chemical Properties Analysis

The chemical properties of 6-(Phenylamino)nicotinic acid are characterized by its reactions with various agents and its ability to form complexes with metals. These properties are essential for understanding its potential applications in catalysis, pharmaceuticals, and materials science. For example, its role in the synthesis of complexes with di-phenyltin(IV) highlights its potential in influencing catalytic activities (M. Xanthopoulou et al., 2006).

科学的研究の応用

Application in Pharmaceutical Chemistry

- Summary of Application: Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms. Its deficiency can lead to diseases such as pellagra . Nicotinic acid has been used for many years to reduce high levels of fats in the blood, but undesirable side effects have limited its use .

- Methods of Application: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .

- Results or Outcomes: Research has shown that nicotinic acid derivatives can be highly effective in treating a variety of diseases. For example, 2-substituted aryl derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy .

Application in Drug Formulation and Manufacturing

- Summary of Application: The phase stability and transition of the amorphous state of drugs are crucial in drug formulation and manufacturing. A model compound, 2-phenylamino nicotinic acid (2PNA), was studied in its amorphous state .

- Methods of Application: Solid-state analytical methods were used to study the crystallization of 2PNA from the amorphous state . Spectroscopic techniques were used to investigate the molecular interactions and structural evolution during the recrystallization from the glassy state .

- Results or Outcomes: The study found that the structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers .

Application in Green Chemistry

- Summary of Application: Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals. Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid. One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 .

- Methods of Application: A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .

- Results or Outcomes: The study highlighted the need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment .

- “6-(Phenylamino)nicotinic acid” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It’s available for research purposes .

- It’s important to note that this compound, like many other chemicals, should be used only for research purposes and is not intended for diagnostic or therapeutic use .

特性

IUPAC Name |

6-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPNSFUSJHLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378107 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylamino)nicotinic acid | |

CAS RN |

13426-16-9 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13426-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)